Cas no 1356543-16-2 (tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate)

Tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate is a specialized organic compound featuring a piperidine core functionalized with a morpholine sulfonyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure makes it valuable in synthetic chemistry, particularly in peptide and pharmaceutical research, where the Boc group facilitates selective deprotection under mild acidic conditions. The morpholine sulfonyl moiety enhances solubility and reactivity, making it useful in nucleophilic substitution or coupling reactions. Its well-defined stereochemistry and stability under various reaction conditions further contribute to its utility as an intermediate in complex molecular synthesis. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate structure
1356543-16-2 structure
Product name:tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate
CAS No:1356543-16-2
MF:C14H27N3O5S
MW:349.446282625198
CID:6124661
PubChem ID:66485106

tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate
    • tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
    • EN300-12589930
    • 1356543-16-2
    • AKOS015830946
    • Inchi: 1S/C14H27N3O5S/c1-14(2,3)22-13(18)15-12-5-4-6-17(11-12)23(19,20)16-7-9-21-10-8-16/h12H,4-11H2,1-3H3,(H,15,18)
    • InChI Key: SCHBYPORRSDCFA-UHFFFAOYSA-N
    • SMILES: S(N1CCOCC1)(N1CCCC(C1)NC(=O)OC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 349.16714214g/mol
  • Monoisotopic Mass: 349.16714214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 96.6Ų

tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12589930-5.0g
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
5g
$3065.0 2023-05-24
Enamine
EN300-12589930-10.0g
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
10g
$4545.0 2023-05-24
Enamine
EN300-12589930-0.5g
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
0.5g
$1014.0 2023-05-24
Enamine
EN300-12589930-10000mg
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
10000mg
$3315.0 2023-10-02
Enamine
EN300-12589930-100mg
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
100mg
$678.0 2023-10-02
Enamine
EN300-12589930-1.0g
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
1g
$1057.0 2023-05-24
Enamine
EN300-12589930-0.1g
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
0.1g
$930.0 2023-05-24
Enamine
EN300-12589930-1000mg
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
1000mg
$770.0 2023-10-02
Enamine
EN300-12589930-250mg
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
250mg
$708.0 2023-10-02
Enamine
EN300-12589930-500mg
tert-butyl N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]carbamate
1356543-16-2
500mg
$739.0 2023-10-02

Additional information on tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate

Recent Advances in the Study of 1356543-16-2 and tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate: A Comprehensive Research Brief

The chemical compound 1356543-16-2 and its derivative, tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are part of a broader class of sulfonamide-based molecules, which are known for their versatile applications in drug discovery, particularly as enzyme inhibitors and modulators of protein-protein interactions. This research brief aims to provide an up-to-date overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of 1356543-16-2 as a key intermediate in the synthesis of more complex molecules, including tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate. The latter has been investigated for its potential as a selective inhibitor of specific kinases and proteases, which are critical targets in the treatment of various diseases, such as cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate exhibits promising inhibitory activity against a subset of serine/threonine kinases, with IC50 values in the low micromolar range.

In addition to its kinase inhibitory properties, tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate has also been explored for its potential in modulating the activity of G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv reported that this compound can act as an allosteric modulator of certain GPCRs, thereby offering a novel approach to targeting these receptors without the side effects associated with traditional orthosteric ligands. This finding opens up new avenues for the development of safer and more effective GPCR-targeted therapies.

The synthesis of 1356543-16-2 and its conversion to tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate have also been optimized in recent years. A 2022 paper in Organic Process Research & Development detailed a scalable and cost-effective synthetic route for these compounds, which is crucial for their further development and commercialization. The authors emphasized the use of green chemistry principles, such as solvent-free reactions and catalytic methods, to minimize environmental impact while maintaining high yields and purity.

Looking ahead, the potential applications of 1356543-16-2 and tert-butyl N-1-(morpholine-4-sulfonyl)piperidin-3-ylcarbamate are vast. Ongoing preclinical studies are investigating their utility in neurodegenerative diseases, where their ability to cross the blood-brain barrier and modulate key signaling pathways could be particularly beneficial. Furthermore, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials, paving the way for new therapeutic options in the coming years.

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